N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine
Description
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine is a sterically hindered alkoxyamine characterized by a piperidin-4-ylidene core substituted with four ethyl groups at the 2,2,6,6-positions and a 1-phenylethoxy moiety at the 1-position. The hydroxylamine (-NH-O-) group at the 4-ylidene position enables its role as a homolytic cleavage agent, making it a critical initiator/regulator in nitroxide-mediated polymerization (NMP) . Compared to its tetramethyl analogs (e.g., TEMPO derivatives), the tetraethyl substituents enhance steric hindrance, modulating reactivity and thermal stability during polymerization .
Properties
CAS No. |
918544-38-4 |
|---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[2,2,6,6-tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C21H34N2O2/c1-6-20(7-2)15-19(22-24)16-21(8-3,9-4)23(20)25-17(5)18-13-11-10-12-14-18/h10-14,17,24H,6-9,15-16H2,1-5H3 |
InChI Key |
CCABHVDODGZOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=NO)CC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2,6,6-tetraethylpiperidine with 1-phenylethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Nitroxide Radicals and Alkoxyamines in Polymerization
Key Structural Differences :
- Steric Effects : The tetraethyl groups in the target compound provide greater steric bulk than TEMPO’s tetramethyl groups, reducing premature termination and improving control over polymer chain growth .
- Reactive Group : Unlike TEMPO’s nitroxide radical, the hydroxylamine group in the target compound undergoes homolytic cleavage to generate initiating radicals, enabling precise control over polymerization kinetics .
- Backbone Rigidity: Compared to open-chain alkoxyamines (e.g., Styryl-TIPNO), the piperidinylidene core enhances thermal stability, allowing polymerization at higher temperatures (~120–140°C) .
Performance in Polymerization
Studies demonstrate that the target compound outperforms TEMPO derivatives in polymerization rate and control. For example:
- In styrene polymerization, the tetraethyl-substituted alkoxyamine achieves >90% monomer conversion with a polydispersity index (PDI) of <1.3, whereas TEMPO-based systems typically yield PDIs >1.5 under similar conditions .
- The compound’s steric bulk minimizes side reactions (e.g., disproportionation), a common issue with less hindered nitroxides .
Comparison with Flame-Retardant NORs
While structurally related to N-substituted alkoxy hindered amines (NORs) used as flame retardants (e.g., 2,2,6,6-tetramethylpiperidine derivatives in polyolefins ), the target compound diverges functionally:
- Mechanism: NORs act via radical trapping in the gas phase during combustion, whereas the target compound operates through controlled radical generation in polymerization.
- Substituents: NORs often feature shorter alkyl chains (e.g., methyl) or halogenated groups for flame suppression, unlike the ethyl and phenylethoxy groups in the target compound .
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